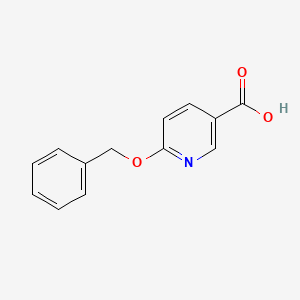
6-(Benzyloxy)nicotinic acid
概要
説明
Synthesis Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl (4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Molecular Structure Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .Chemical Reactions Analysis
The synthesis of previously unknown nitriles, esters, and an amide of 6-alkoxy-2-alkylsulfanyl-4-methyl(4,4-dimethyl)nicotinic acid has been developed . The structure of a number of the obtained derivatives was proved by X-ray structural analysis .Physical And Chemical Properties Analysis
The molecular formula of 6-(Benzyloxy)nicotinic acid is C13H11NO3 . The molecular weight is 229.23 .科学的研究の応用
Antimicrobial Activity
6-(Benzyloxy)nicotinic acid: derivatives have been synthesized and studied for their potential antimicrobial properties. These compounds have shown promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Staphylococcus aureus , including methicillin-resistant strains (MRSA) . The derivatives exhibit minimum inhibitory concentrations (MICs) that suggest they could be effective in preventing and treating infections caused by these pathogens.
Molecular Docking Studies
The molecular structures of 6-(Benzyloxy)nicotinic acid derivatives have been used in molecular docking studies to predict their binding affinities to bacterial enzymes or receptors. This computational approach helps in understanding the mechanism of action and could guide the design of more potent antimicrobial agents .
Synthesis of Acylhydrazones
Nicotinic acid derivatives, including 6-(Benzyloxy)nicotinic acid , are used as starting materials for synthesizing acylhydrazones. These compounds have been synthesized through condensation reactions and evaluated for their biological activities. The acylhydrazones derived from nicotinic acid have shown potential as antimicrobial agents .
Development of 1,3,4-Oxadiazoline Derivatives
Through cyclization reactions, acylhydrazones derived from nicotinic acid can be transformed into 1,3,4-oxadiazoline derivatives . These new compounds have been tested for antimicrobial activity, with some showing high effectiveness against various bacterial strains. This suggests their potential use in antimicrobial therapies .
Cytotoxicity Evaluation
In addition to antimicrobial testing, the cytotoxicity of 6-(Benzyloxy)nicotinic acid derivatives against normal cell lines has been assessed. The most promising compounds did not show cytotoxic effects, indicating their safety for further development as therapeutic agents .
Antibacterial and Antibiofilm Properties
Research has also focused on the antibacterial and antibiofilm properties of nicotinamide derivatives, which are closely related to 6-(Benzyloxy)nicotinic acid . These studies provide insights into the potential use of these compounds in treating bacterial infections and preventing biofilm formation, which is crucial for combating persistent infections .
Safety And Hazards
将来の方向性
6-(Benzyloxy)nicotinic acid is an important intermediate compound in the synthesis of pharmaceuticals and agrochemicals. It’s likely that future research will continue to explore its potential applications in these areas. For example, a recent study expanded the myxochelin natural product family by nicotinic acid-containing congeners .
特性
IUPAC Name |
6-phenylmethoxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13(16)11-6-7-12(14-8-11)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIVKNLUMBURSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20916578 | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyloxy)nicotinic acid | |
CAS RN |
94084-76-1 | |
| Record name | 94084-76-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(Benzyloxy)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20916578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

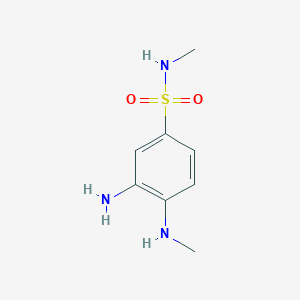
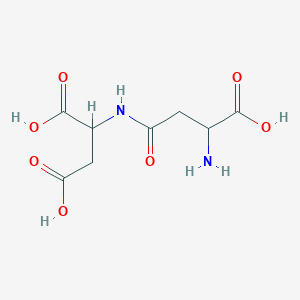
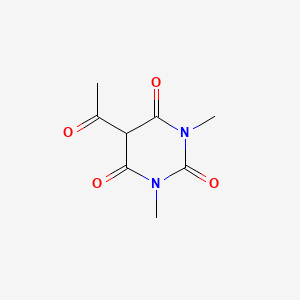
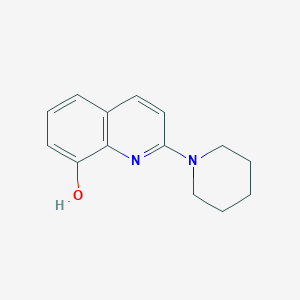
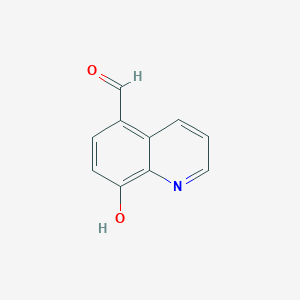
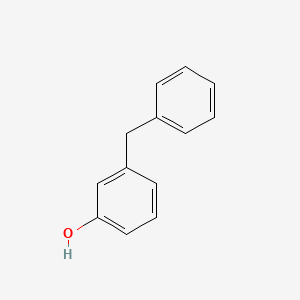
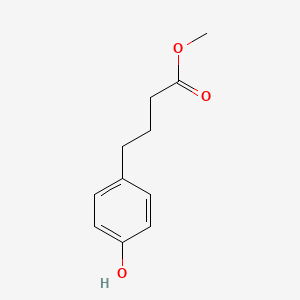
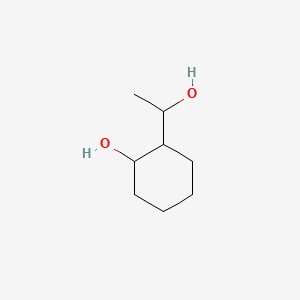
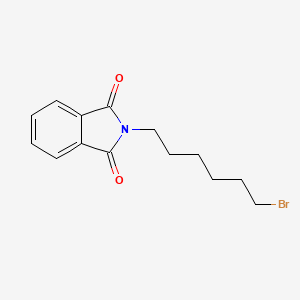
![2-Bromothieno[2,3-b]thiophene](/img/structure/B1267017.png)
![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)
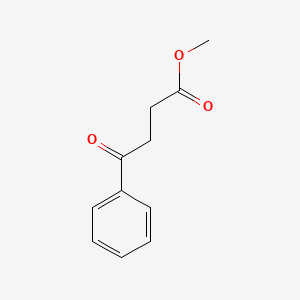
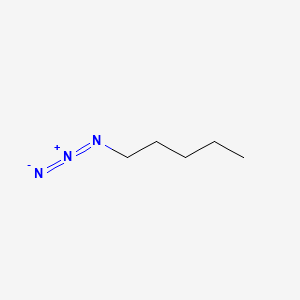
![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)